Cas no 899746-01-1 (4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide)

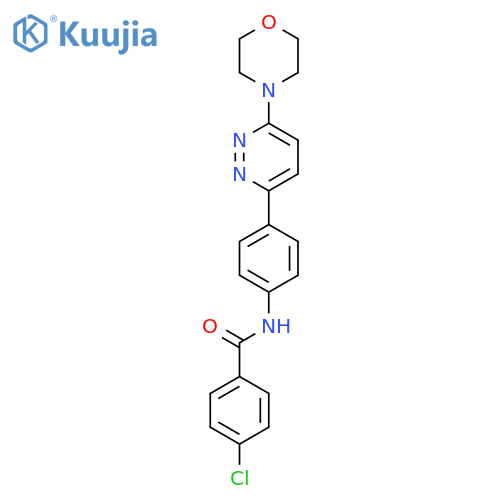

899746-01-1 structure

商品名:4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide

4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

- SR-01000915523

- 4-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide

- 4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide

- 899746-01-1

- SR-01000915523-1

- AKOS024673297

- F2724-0688

- 4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide

-

- インチ: 1S/C21H19ClN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27)

- InChIKey: NUOJULVUKRBADI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C(NC1C=CC(=CC=1)C1=CC=C(N=N1)N1CCOCC1)=O

計算された属性

- せいみつぶんしりょう: 394.1196536g/mol

- どういたいしつりょう: 394.1196536g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 501

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2724-0688-2μmol |

4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |

899746-01-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2724-0688-3mg |

4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |

899746-01-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2724-0688-10mg |

4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |

899746-01-1 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2724-0688-15mg |

4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |

899746-01-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2724-0688-5mg |

4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |

899746-01-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2724-0688-5μmol |

4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |

899746-01-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2724-0688-4mg |

4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |

899746-01-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2724-0688-10μmol |

4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |

899746-01-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2724-0688-2mg |

4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |

899746-01-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2724-0688-1mg |

4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide |

899746-01-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

899746-01-1 (4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量